![molecular formula C9H14N2O2 B13107297 3-Methylhexahydro-2H-pyrido[1,2-A]pyrazine-1,6-dione CAS No. 325953-71-7](/img/structure/B13107297.png)
3-Methylhexahydro-2H-pyrido[1,2-A]pyrazine-1,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylhexahydro-2H-pyrido[1,2-A]pyrazine-1,6-dione is a nitrogen-containing heterocyclic compound. It features a pyridine ring fused to a pyrazine ring, forming a bicyclic structure. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of 3-Methylhexahydro-2H-pyrido[1,2-A]pyrazine-1,6-dione can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the preparation of pyridopyrazines can be done through tandem Pd-catalyzed C–N/C–C coupling reactions of Ugi adducts . This method offers an efficient approach to synthesizing a wide range of pyrido[1,2-A]pyrazine-3,6-dione scaffolds under mild reaction conditions.
Chemical Reactions Analysis
3-Methylhexahydro-2H-pyrido[1,2-A]pyrazine-1,6-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include transition-metal catalysts, such as palladium, and specific solvents like DMSO. The major products formed from these reactions depend on the specific reagents and conditions used. For example, the oxidative ring-opening process can lead to the formation of diazenylacrylonitrile derivatives .
Scientific Research Applications
This compound has a wide range of scientific research applications. In medicinal chemistry, it serves as a scaffold for designing biologically active molecules. Pyrrolopyrazine derivatives, which include 3-Methylhexahydro-2H-pyrido[1,2-A]pyrazine-1,6-dione, have exhibited various biological activities such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities . These properties make it a valuable compound for drug discovery and development.
Mechanism of Action
The mechanism of action of 3-Methylhexahydro-2H-pyrido[1,2-A]pyrazine-1,6-dione involves its interaction with specific molecular targets and pathways. While the exact mechanisms are not fully understood, studies have shown that pyrrolopyrazine derivatives can inhibit kinase activity, which is crucial for cell signaling and growth . This inhibition can lead to the suppression of tumor growth and other therapeutic effects.
Comparison with Similar Compounds
3-Methylhexahydro-2H-pyrido[1,2-A]pyrazine-1,6-dione can be compared with other similar compounds, such as pyrrolopyrazine derivatives. These compounds share a similar bicyclic structure but may differ in their substituents and biological activities. For example, 5H-pyrrolo[2,3-B]pyrazine derivatives have shown more activity on kinase inhibition compared to pyrrolo[1,2-A]pyrazine derivatives . Other similar compounds include 9-Hydroxy-3-methoxy-6H-pyrido[1,2-A]pyrazin-6-one, which is a natural product isolated from the fruit of a Chinese mangrove .
Properties
CAS No. |
325953-71-7 |
|---|---|
Molecular Formula |
C9H14N2O2 |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
3-methyl-3,4,7,8,9,9a-hexahydro-2H-pyrido[1,2-a]pyrazine-1,6-dione |
InChI |
InChI=1S/C9H14N2O2/c1-6-5-11-7(9(13)10-6)3-2-4-8(11)12/h6-7H,2-5H2,1H3,(H,10,13) |
InChI Key |
DXCCZBDYIPNVFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN2C(CCCC2=O)C(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


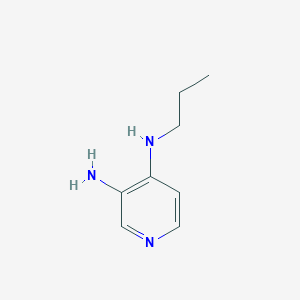
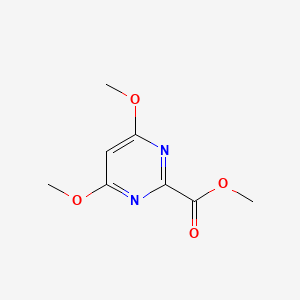
![(3S,7R,8aS)-3-methyloctahydropyrrolo[1,2-a]pyrazin-7-ol oxalate](/img/structure/B13107227.png)
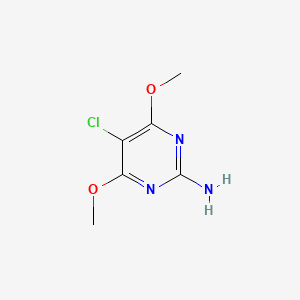
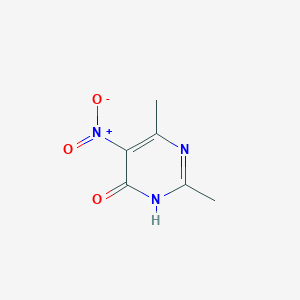
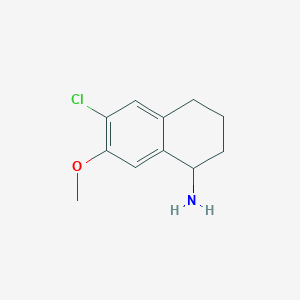
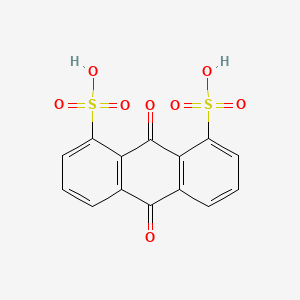
![7-Methyl-7,8-dihydroimidazo[1,2-a]pyrazin-6(5H)-one](/img/structure/B13107276.png)
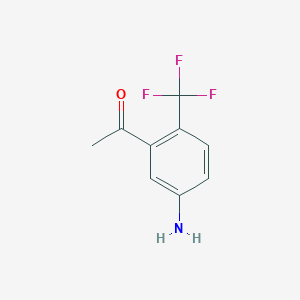
![1-(6-Methylhexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)ethanone](/img/structure/B13107282.png)
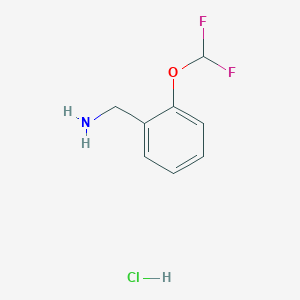
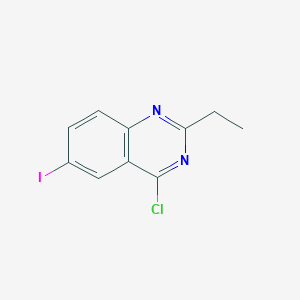
![2-(Furo[2,3-b]pyridin-5-yl)acetonitrile](/img/structure/B13107303.png)
![((3AR,4R,6R,6aR)-6-(2-amino-6-oxo-1H-purin-9(6H)-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl phenyl carbonate](/img/structure/B13107304.png)
